N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(thiophen-2-ylmethyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c22-17(18(23)20-12-15-3-1-9-24-15)19-11-14-5-7-21(8-6-14)13-16-4-2-10-25-16/h1-4,9-10,14H,5-8,11-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPZMOKROKEMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of piperidone.
Coupling Reactions: The thiophene and piperidine derivatives are then coupled using a suitable linker, such as ethanediamide, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Thiophene S-oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the specific application but could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural and Pharmacological Data Comparison
†Calculated based on molecular formula C₁₉H₂₁N₃O₂S₂.
Biological Activity
N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy against different biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene moiety, a piperidine ring, and an ethanediamide backbone. These structural components are significant for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
-
Anticancer Activity
- Recent studies indicate that derivatives of piperidine, including those with thiophene substituents, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Mechanistically, these compounds may inhibit key signaling pathways involved in tumor progression, such as NF-kB activation, which is crucial in inflammatory responses related to cancer .
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Neuroprotective Effects
- Compounds with similar structural motifs have been investigated for their potential in treating neurodegenerative diseases. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This dual inhibition suggests a potential for improving cognitive function by enhancing cholinergic transmission.
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Antimicrobial Properties
- The compound's activity against fungal strains has been evaluated. Studies indicate that derivatives can effectively inhibit the growth of Candida albicans and Aspergillus species, showcasing comparable efficacy to fluconazole . The minimum inhibitory concentrations (MICs) for these compounds were determined using standard microdilution methods.
Anticancer Efficacy
A study conducted on a series of piperidine derivatives, including the compound , demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The results showed that the compound induced apoptosis more effectively than traditional chemotherapeutics. The mechanism was linked to the inhibition of IKKb, which plays a pivotal role in NF-kB signaling pathways associated with cancer cell survival .
Neuroprotective Potential
In another investigation focusing on Alzheimer’s disease models, compounds with similar structures were found to exhibit neuroprotective effects by inhibiting cholinesterase activity. This inhibition was correlated with improved cognitive outcomes in animal models .
Data Tables
Q & A
Basic: What are the key synthetic methodologies for preparing N-[(thiophen-2-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide?
Methodological Answer:
The synthesis involves three critical steps:
Piperidine Core Functionalization : Introduce the thiophen-2-ylmethyl groups via reductive amination or alkylation. For example, intermediate piperidine derivatives can be treated with thiophene-2-carbaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane .
Ethanediamide Bridge Formation : Couple the two modified piperidine units using oxalyl chloride or a carbodiimide-mediated reaction. Intermediate amines are reacted with oxalyl chloride under inert conditions to form the diamide linkage .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (diethyl ether) to isolate the product. Yields typically range from 59% to 71%, depending on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
